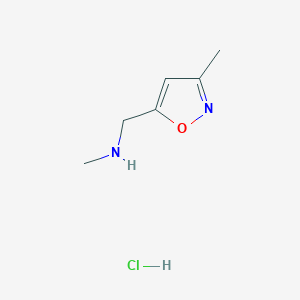
N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride
説明
N-(Piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride is a chemical compound with the molecular formula C11H17ClN2OS . It is a research chemical and not intended for human or veterinary use.
Molecular Structure Analysis
The molecular weight of N-(Piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride is 260.78 g/mol . The SMILES representation of the molecule isC1CC(CNC1)CNC(=O)C2=CSC=C2.Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of N-(Piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride are not fully detailed in the search results. It is known that the compound should be stored sealed in a dry room .科学的研究の応用
1. Pharmacological and Biological Evaluation:
- Design and synthesis of novel biphenyl-4-carboxamide derivatives, including N-(3-hydroxyphenyl)-2-(piperidin-1-ylmethyl)biphenyl-4-carboxamide hydrochloride, have shown their potential as transient receptor potential vanilloid type 1 (TRPV1) antagonists. These compounds, like ASP8370, exhibit significant effects on neuropathic pain, demonstrating the relevance of such derivatives in therapeutic applications (Oka et al., 2018).
2. Antipsychotic Potential:
- Heterocyclic analogues of carboxamides, including thiophene carboxamides, have been evaluated for their potential as antipsychotic agents. Their binding affinities to dopamine and serotonin receptors, as well as their in vivo activities, suggest their utility in developing new antipsychotic treatments (Norman et al., 1996).
3. Chemical Structure and Synthesis:
- The study of benzo[b]thiophene-2-carboxamide derivatives, which feature N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group, highlights their utility as urotensin-II receptor antagonists, revealing significant insights into their binding affinities and pharmacokinetic profiles (Lim et al., 2016).
4. Novel Synthesis Methods:
- Research into the electronic structure and novel synthesis of thiophene carboxylic acid derivatives, such as (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid, provides insights into their molecular interactions and crystal structures, which is valuable for developing new synthetic methods and understanding molecular interactions (Vrabel et al., 2014).
特性
IUPAC Name |
N-(piperidin-3-ylmethyl)thiophene-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS.ClH/c14-11(10-3-5-15-8-10)13-7-9-2-1-4-12-6-9;/h3,5,8-9,12H,1-2,4,6-7H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTOMQWQJUPFKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC(=O)C2=CSC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671616 | |
| Record name | N-[(Piperidin-3-yl)methyl]thiophene-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-3-ylmethyl)thiophene-3-carboxamide hydrochloride | |
CAS RN |
1185313-04-5 | |
| Record name | N-[(Piperidin-3-yl)methyl]thiophene-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)
![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1418736.png)


![Diethyl {5-[2-(3-methylbutyl)-1,3-dithian-2-yl]-2-furyl}phosphonate](/img/structure/B1418739.png)
![4-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1418740.png)
![Methyl 5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)-amino]benzenecarboxylate](/img/structure/B1418741.png)
![{[(1-ethyl-1H-pyrazol-4-yl)methyl]sulfonyl}acetic acid](/img/structure/B1418743.png)



![4-Nitro-5-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]phenylamine](/img/structure/B1418750.png)
